

# Application Note: Optimizing UV Exposure for Thick SU-8 Films in Microfabrication

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## Compound of Interest

Compound Name: SU-8000

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This document provides a comprehensive guide to determining the optimal UV exposure dose for thick SU-8 films, a critical parameter in the fabrication of high-aspect-ratio microstructures for applications in microelectromechanical systems (MEMS), microfluidics, and biomedical devices.

SU-8 is an epoxy-based negative photoresist renowned for its ability to produce thick, chemically and thermally stable structures.<sup>[1][2]</sup> The successful fabrication of these structures is highly dependent on the precise control of processing parameters, with UV exposure dose being a key factor influencing structural integrity and resolution.<sup>[3][4]</sup>

## Data Presentation: UV Exposure Dose and Processing Parameters

The following tables summarize recommended starting parameters for the processing of thick SU-8 films. It is crucial to note that these values are approximate and should be optimized for specific process conditions, equipment, and substrate materials.<sup>[5][6]</sup> Thicker films generally require higher exposure doses to ensure complete cross-linking throughout the resist depth.<sup>[7][8]</sup>

Table 1: Processing Parameters for SU-8 2000 Series

SU-8 Series	Film Thickness (μm)	Spin Speed (rpm)	Pre-bake	Soft-bake	Exposure Dose (mJ/cm <sup>2</sup> )	Post Exposure Bake (PEB)	Development Time (min)
SU-8 2025	25	2000	3 min @ 65°C	10-15 min @ 95°C	150 - 250	3-5 min @ 65°C, 5-7 min @ 95°C	5 - 10
SU-8 2050	50	1000	5 min @ 65°C	20-30 min @ 95°C	200 - 300	5-7 min @ 65°C, 10-15 min @ 95°C	10 - 15
SU-8 2075	75	750	7 min @ 65°C	30-45 min @ 95°C	250 - 400	7-10 min @ 65°C, 15-20 min @ 95°C	15 - 20
SU-8 2100	100	500	10 min @ 65°C	45-60 min @ 95°C	300 - 500	10-15 min @ 65°C, 20-30 min @ 95°C	20 - 30
SU-8 2150	200	250	20 min @ 65°C	60-90 min @ 95°C	400 - 600	20-30 min @ 65°C, 45-60 min @ 95°C	30 - 45

Table 2: Processing Parameters for SU-8 3000 Series

SU-8 Series	Film Thickness (μm)	Spin Speed (rpm)	Pre-bake	Soft-bake	Exposure Dose (mJ/cm <sup>2</sup> )	Post Exposure Bake (PEB)	Development Time (min)
SU-8 3025	25	3000	5 min @ 95°C	-	150 - 250	1 min @ 65°C, 5 min @ 95°C	5 - 8
SU-8 3035	40	2000	10 min @ 95°C	-	200 - 300	1 min @ 65°C, 7 min @ 95°C	8 - 12
SU-8 3050	70	1000	15 min @ 95°C	-	250 - 400	1 min @ 65°C, 10 min @ 95°C	12 - 18
SU-8 3065	100	750	25 min @ 95°C	-	300 - 500	1 min @ 65°C, 15 min @ 95°C	18 - 25

## Experimental Protocols

A typical workflow for fabricating thick SU-8 structures involves substrate preparation, spin coating, baking, UV exposure, post-exposure bake, and development.[\[9\]](#)

### Substrate Preparation

- **Cleaning:** Begin with a thorough cleaning of the substrate to remove organic residues and particulates. This can be achieved by sonication in acetone for 5 minutes, followed by a methanol rinse and an isopropyl alcohol (IPA) rinse.[\[9\]](#)
- **Drying:** Dry the substrate using a stream of nitrogen gas.[\[9\]](#)

- **Dehydration Bake:** To ensure a moisture-free surface, bake the substrate on a hot plate at 200°C for 5 minutes.[9]
- **Adhesion Promotion (Optional):** For improved adhesion, an oxygen plasma treatment or the application of an adhesion promoter like OmniCoat can be performed.

## SU-8 Processing

- **Spin Coating:** Dispense the appropriate SU-8 resist onto the center of the substrate. Use a two-step spin process: a spread cycle at 500 rpm for 5-10 seconds, followed by the main spin cycle at the speed required to achieve the desired thickness (refer to tables). For films thicker than 20 µm, edge bead removal is recommended to ensure good contact between the photomask and the photoresist.[9]
- **Soft Bake (Pre-Bake):** This step removes solvent from the resist. For thick films, a two-step bake is recommended to prevent skin formation and reduce stress.[10] First, bake at 65°C, then ramp up to 95°C.[10] Refer to the tables for specific bake times. After baking, allow the substrate to cool slowly to room temperature.[9]
- **UV Exposure:** Expose the coated substrate to UV light through a photomask. The optimal exposure dose is dependent on the film thickness.[8] It is recommended to use a UV source with a peak intensity at 365 nm (i-line).[5][7] For thick films, filtering out UV wavelengths below 350 nm can improve sidewall verticality.[11][12]
- **Post Exposure Bake (PEB):** This step cross-links the exposed portions of the resist. Similar to the soft bake, a two-step PEB is often used, starting at 65°C and ramping to 95°C.[8] This should be performed directly after exposure.[11] A visible latent image should appear within the first few minutes of the PEB.[11][12]
- **Development:** Immerse the substrate in SU-8 developer (e.g., PGMEA) and agitate gently.[8] The development time varies significantly with film thickness and agitation.[8] A whitish residue appearing during a subsequent IPA rinse indicates incomplete development.[8]
- **Rinse and Dry:** After development, rinse the substrate thoroughly with IPA and dry with a nitrogen gun.[8]

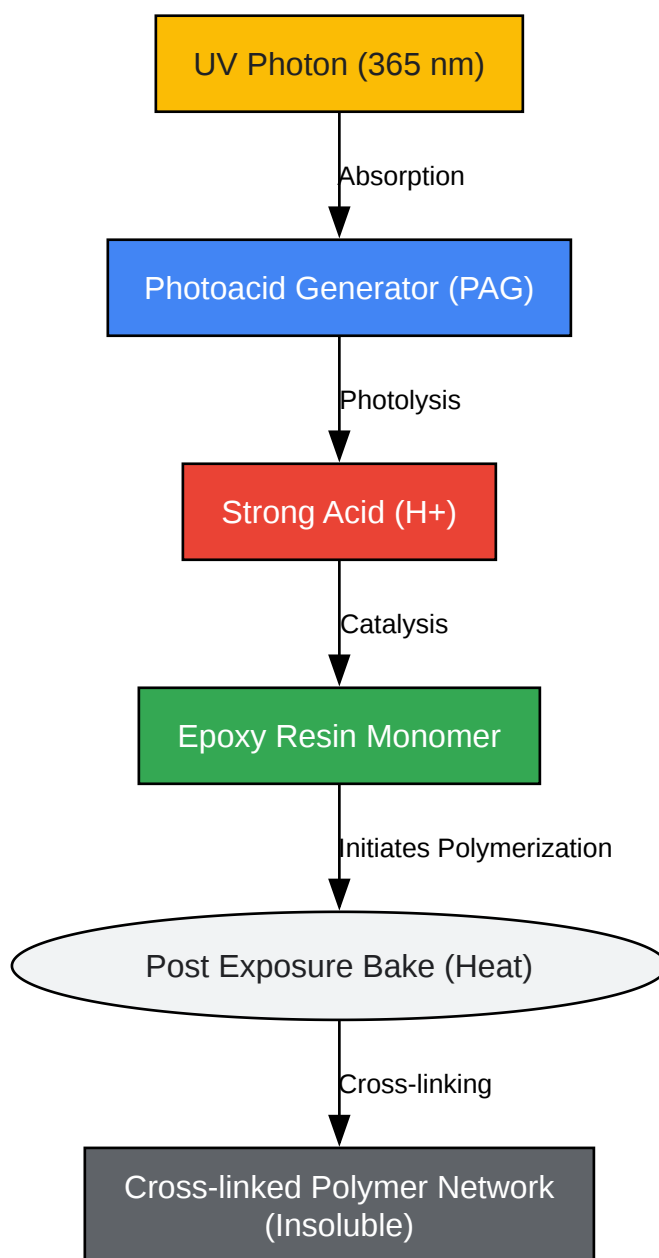
## Mandatory Visualizations

The following diagrams illustrate the key processes in the fabrication of thick SU-8 structures.



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Caption: Experimental workflow for thick SU-8 film processing.



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Caption: Simplified signaling pathway of SU-8 photochemistry.

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